molecular formula C7H8BrNO B572347 3-Bromo-5,6-dimethyl-2(1H)-pyridinone CAS No. 1227465-70-4

3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Cat. No.: B572347
CAS No.: 1227465-70-4
M. Wt: 202.051
InChI Key: STAHIKKWPLWAEU-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is a heterocyclic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound is characterized by a bromine atom at the 3rd position and two methyl groups at the 5th and 6th positions on a pyridinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone typically involves the bromination of 5,6-dimethyl-2(1H)pyridinone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridinone ring can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 3-substituted-5,6-dimethyl-2(1H)pyridinone derivatives.

    Oxidation: Formation of 5,6-dimethyl-2(1H)pyridinone-3-carboxylic acid.

    Reduction: Formation of 3-bromo-5,6-dimethylpyridine.

Scientific Research Applications

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor in enzyme studies due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleophilic sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups on the pyridinone ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-3-6(8)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAHIKKWPLWAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286264
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-70-4
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
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